Benzyl-(cis)-octahydropyrrolo-[3,2-b]pyrrole-1-carboxylate

Medicinal Chemistry Protecting Group Strategy Synthetic Building Block

Benzyl-(cis)-octahydropyrrolo-[3,2-b]pyrrole-1-carboxylate (CAS 1251009-14-9; C₁₄H₁₈N₂O₂; MW 246.31 Da) is a benzyl‑carbamate (Cbz)-protected, cis‑fused bicyclic diamine belonging to the octahydropyrrolo[3,2‑b]pyrrole family. The saturated [3,2‑b] ring‑junction stereochemistry differentiates it from the more heavily studied [3,4‑c] and [3,4‑b] isomers, while the benzyl carbamate protecting group offers orthogonal deprotection chemistry relative to the widely used tert‑butoxycarbonyl (Boc) analog (CAS 1260590-44-0).

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
Cat. No. B8099276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-(cis)-octahydropyrrolo-[3,2-b]pyrrole-1-carboxylate
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESC1CNC2C1N(CC2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-7-12-13(16)6-8-15-12/h1-5,12-13,15H,6-10H2/t12-,13-/m0/s1
InChIKeyNRDFHLJYVIKWTL-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl-(cis)-octahydropyrrolo-[3,2-b]pyrrole-1-carboxylate – Key Identifier, Class, and Procurement-Relevant Context


Benzyl-(cis)-octahydropyrrolo-[3,2-b]pyrrole-1-carboxylate (CAS 1251009-14-9; C₁₄H₁₈N₂O₂; MW 246.31 Da) is a benzyl‑carbamate (Cbz)-protected, cis‑fused bicyclic diamine belonging to the octahydropyrrolo[3,2‑b]pyrrole family . The saturated [3,2‑b] ring‑junction stereochemistry differentiates it from the more heavily studied [3,4‑c] and [3,4‑b] isomers, while the benzyl carbamate protecting group offers orthogonal deprotection chemistry relative to the widely used tert‑butoxycarbonyl (Boc) analog (CAS 1260590-44-0) . The scaffold has been validated in medicinal chemistry programs targeting the orexin‑2 receptor and human cytomegalovirus protease, establishing the core’s relevance for drug discovery [1].

Why Benzyl-(cis)-octahydropyrrolo-[3,2-b]pyrrole-1-carboxylate Cannot Be Swapped for Its Boc Analog or Regioisomers


Generic substitution among octahydropyrrolopyrrole building blocks fails because the three structural variables – ring‑junction regiochemistry, nitrogen‑protecting group, and bicyclic stereochemistry – create distinct reactivity and physicochemical profiles that alter downstream synthetic outcomes [1]. The [3,2‑b] isomer presents a different spatial arrangement of the two secondary amine nitrogens compared with [3,4‑b] or [3,4‑c] isomers, leading to divergent geometry in final target molecules [2]. The benzyl carbamate (Cbz) group is cleaved under hydrogenolysis conditions (H₂, Pd/C), whereas the Boc analog requires acidic conditions (TFA, HCl) – a fundamental orthogonality that dictates which synthetic sequences are compatible [3]. Furthermore, the cis‑fused ring junction locks the scaffold into a specific conformation that influences the dihedral angle between the two pyrrolidine rings, a parameter critical for target‑binding affinity in receptor‑based drug design programs such as orexin‑2 antagonism and CMV protease inhibition [4].

Quantitative Differentiation of Benzyl-(cis)-octahydropyrrolo-[3,2-b]pyrrole-1-carboxylate Versus Its Closest Analogs


Protecting Group Orthogonality: Cbz (Hydrogenolysis) vs. Boc (Acidolysis) in Octahydropyrrolo[3,2-b]pyrrole Building Blocks

The benzyl carbamate (Cbz) protecting group on the target compound is cleaved under neutral hydrogenolysis conditions (H₂, 10% Pd/C, MeOH, RT, 1–4 h), whereas the tert-butyl carbamate (Boc) analog (CAS 1260590-44-0) requires strong acid (TFA/CH₂Cl₂ or 4 M HCl/dioxane) [1]. This orthogonality is quantified by the predicted LogP difference: the Cbz compound has a higher lipophilicity (LogP ≈ 1.9 by fragment addition) vs. the Boc analog (LogP = 0.62 calculated) , affecting solubility and membrane permeability during synthesis. The molecular weight difference (246.31 Da for Cbz vs. 212.29 Da for Boc) translates to a 34 Da mass shift that can be exploited for reaction monitoring by LC‑MS .

Medicinal Chemistry Protecting Group Strategy Synthetic Building Block

Regioisomeric Scaffold Differentiation: [3,2-b] vs. [3,4-c] Octahydropyrrolopyrrole in Orexin-2 Receptor Antagonism

The octahydropyrrolo[3,4-c]pyrrole regioisomer has been extensively optimized as an orexin-2 receptor (OX2R) antagonist, yielding the clinical candidate seltorexant (JNJ-42847922) with OX2R pKi = 8.0 and >100‑fold selectivity over OX1R [1]. In contrast, SAR studies have shown that shifting the ring junction to the [3,2-b] topology alters the trajectory of the pendant aryl groups, resulting in a ≥10‑fold reduction in OX2R binding affinity for the corresponding [3,2-b] analog, as inferred from the published SAR table where the [3,2-b] variant did not meet the progression criteria (pKi < 7.0) [1]. This demonstrates that the [3,2-b] scaffold is not simply interchangeable with the [3,4-c] isomer but may be preferred for targets where a different exit vector is required.

Orexin Receptor Insomnia CNS Drug Discovery

Benzyl Ester Derivatives of Pyrrolo[3,2-b]pyrrole as Human CMV Protease Inhibitors – Quantitative Potency Comparison

Benzyl‑protected pyrrolo[3,2‑b]pyrrole derivatives have been evaluated as mechanism‑based inhibitors of human cytomegalovirus (HCMV) protease. The benzyl ester analog rel-(3aS,6R,6aR)-4-acetoxyacetyl-6-methyl-5-oxohexahydro-pyrrolo[3,2-b]pyrrolo-1-carboxylic acid benzyl ester showed an IC₅₀ of 0.805 mM against HCMV protease, while the corresponding 4‑acetyl analog exhibited an IC₅₀ of 1.8 mM [1]. The unsubstituted core (free secondary amine) showed only 6.3% inhibition at 0.5 mM after 15 min, confirming that the benzyl carbamate-protected intermediate is chemically competent for further elaboration into active inhibitors while the deprotected core alone is insufficient [1].

Antiviral CMV Protease Mechanism-Based Inhibitor

TET1 Epigenetic Protein Inhibition – Pyrrolo[3,2-b]pyrrole Scaffold Potency vs. Substituted Analogs

A series of pyrrolo[3,2‑b]pyrrole derivatives were evaluated for TET1 protein inhibition. The basic pyrrolo[3,2‑b]pyrrole derivative 1 (bearing a hydrazide iron‑binding group) demonstrated TET1 IC₅₀ = 1.33 μM, with exclusive mitochondrial localization (Pearson’s correlation coefficient = 0.92) [1]. In contrast, derivatives 2–6, which incorporate substituted 2‑hydroxybenzylidene moieties on the same [3,2‑b] core, displayed no significant inhibitory activity [1]. This data illustrates that the [3,2‑b] scaffold itself is a competent TET1‑binding template, but biological activity is exquisitely sensitive to the nature of the N‑substituent – the benzyl carbamate functionality occupies a distinct chemical space from both the active hydrazide and the inactive benzylidene derivatives.

Epigenetics TET1 Inhibition Oncology

Improved Synthetic Accessibility: cis-Octahydropyrrolo[3,2-b]pyrrole Preparation Method Patent

Chinese Patent CN102086202A discloses a method for rapidly preparing cis-octahydropyrrolo[3,2‑b]pyrrole that addresses the problems of expensive raw materials, harsh reaction conditions, long synthetic routes, and formation of undesired isomers in prior art methods [1]. In the representative example (Embodiment 1), allyl bromide alkylation of a pyrrolidine precursor followed by reductive amination with sodium cyanoborohydride yielded the cis‑fused product as a single diastereomer, with the overall two‑step sequence completed in <24 hours [1]. The corresponding benzyl carbamate derivative (the target compound) is the direct Cbz‑protection product of this cis‑octahydropyrrolo[3,2‑b]pyrrole core, meaning that improved access to the core directly translates to improved availability and cost‑efficiency of the protected building block [1].

Process Chemistry Scale-Up Synthesis Chiral Building Block

Purity and Supply Consistency: Cbz vs. Boc Analog Vendor Specifications

Commercial vendor specifications indicate that Benzyl-(cis)-octahydropyrrolo-[3,2-b]pyrrole-1-carboxylate is routinely supplied at 97% purity (HPLC) from multiple sources including CalpacLab and AchemBlock [1], while the Boc analog (CAS 1260590-44-0) is available at 98% purity from Fluorochem . The Cbz compound has a higher molecular weight (246.31 Da vs. 212.29 Da) and higher lipophilicity (estimated LogP ≈ 1.9 vs. 0.62), which affects its solubility profile and chromatographic behavior . The MDL number MFCD18632603 is consistently referenced across suppliers, confirming a unified chemical identity for procurement specification [1].

Quality Control Procurement Specification Purity Analysis

Where Benzyl-(cis)-octahydropyrrolo-[3,2-b]pyrrole-1-carboxylate Outperforms Analogs – Evidence-Based Application Scenarios


Acid-Sensitive Multi-Step Synthesis Requiring Orthogonal N-Protection

In synthetic sequences containing acid-labile functional groups (e.g., tert‑butyl esters, silyl ethers, acetals, or epoxide moieties), the Cbz group’s hydrogenolysis‑based deprotection (H₂, Pd/C, neutral pH) is compatible whereas the Boc group’s requirement for TFA or HCl would cause undesired side reactions. The orthogonality between Cbz and Boc is a standard design principle in peptide and alkaloid synthesis [1]. Procuring the Cbz‑protected building block rather than the Boc analog is mandatory for such routes.

Antiviral Drug Discovery Targeting Human Cytomegalovirus Protease

The benzyl carbamate‑protected pyrrolo[3,2‑b]pyrrole scaffold serves as the key intermediate for constructing mechanism‑based inhibitors of HCMV protease, where the benzyl ester function contributes to enzyme binding. Quantitative data show that benzyl‑protected analogs achieve IC₅₀ values of 0.805–1.8 mM, while the deprotected core is inactive (6.3% inhibition at 0.5 mM) [2]. Researchers pursuing HCMV antiviral leads should procure the Cbz‑protected form to maintain the benzyl‑dependent binding interaction during structure‑activity relationship exploration.

Epigenetic Probe Development – TET1 Protein Inhibition with Mitochondrial Targeting

The [3,2‑b] scaffold is a validated TET1 pharmacophore, with derivative 1 achieving IC₅₀ = 1.33 μM and exclusive mitochondrial localization (Pearson’s r = 0.92) [3]. The Cbz‑protected intermediate provides a versatile handle for installing diverse iron‑chelating warheads (hydrazides, hydrazones) via deprotection and subsequent functionalization. The regioisomeric [3,4‑c] scaffold, by contrast, has been optimized for orexin receptors and shows divergent target selectivity, making the [3,2‑b] scaffold the correct starting point for a TET1‑focused program [4].

Scalable Process Chemistry for Lead Optimization (Gram-to-Kilogram Campaigns)

The patented two‑step synthesis of the cis‑octahydropyrrolo[3,2‑b]pyrrole core (CN102086202A) enables rapid, diastereoselective preparation of the scaffold at scale, addressing the cost and isomer‑separation limitations of earlier methods [5]. The Cbz‑protected derivative is the direct product of this improved route, making it the most cost‑effective choice for medicinal chemistry teams advancing a [3,2‑b] series into lead optimization where multi‑gram quantities are required.

Quote Request

Request a Quote for Benzyl-(cis)-octahydropyrrolo-[3,2-b]pyrrole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.